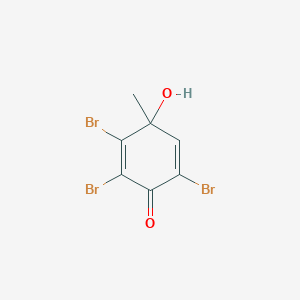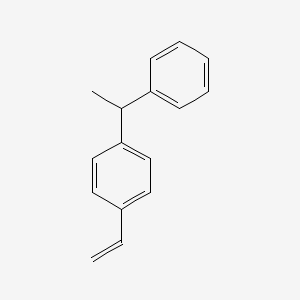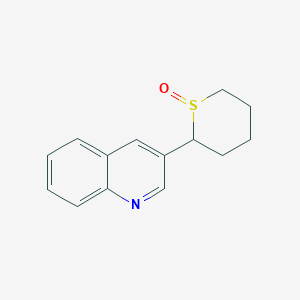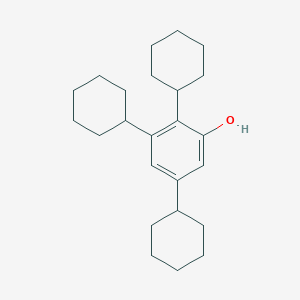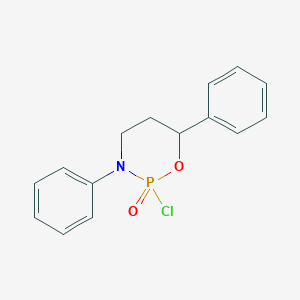
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes. This compound is characterized by the presence of a phosphorus atom bonded to an oxygen atom, a chlorine atom, and two phenyl groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Phosphorus trichloride, aniline (or a substituted aniline), and an alcohol.
Reaction Conditions: The reaction is carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
Procedure: The phosphorus trichloride is added dropwise to a solution of the amine and alcohol in the solvent, with continuous stirring. The mixture is then heated to reflux for several hours.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved by optimizing the reaction conditions and using high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, using nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted oxazaphosphinanes.
Oxidation Reactions: Formation of phosphine oxides or phosphonates.
Reduction Reactions: Formation of phosphines or phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with nucleophiles and electrophiles. The phosphorus atom, being electrophilic, can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo redox reactions, where the oxidation state of phosphorus changes, influencing its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Another phosphorus-containing compound with similar reactivity but different structural features.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent, exhibiting different chemical properties due to the presence of methoxy groups.
Uniqueness
2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its oxazaphosphinane ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
89410-02-6 |
|---|---|
Molekularformel |
C15H15ClNO2P |
Molekulargewicht |
307.71 g/mol |
IUPAC-Name |
2-chloro-3,6-diphenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C15H15ClNO2P/c16-20(18)17(14-9-5-2-6-10-14)12-11-15(19-20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI-Schlüssel |
XNGDIKXEHXVMRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(P(=O)(OC1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
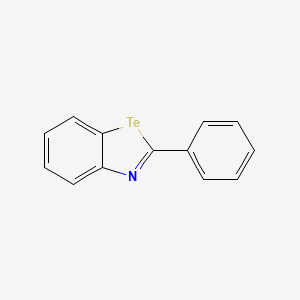

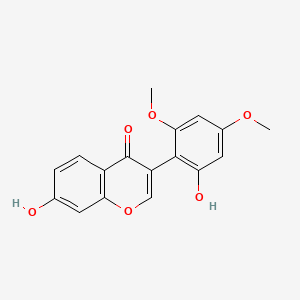
![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
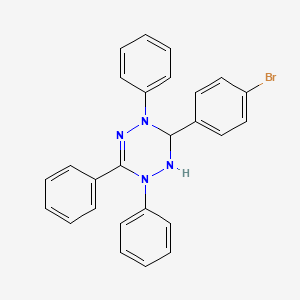
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
